4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone
Description
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone (CAS: 339277-83-7) is a structurally complex imidazole-based sulfone derivative. Its molecular formula is C₂₆H₂₂N₂O₃S, with a molecular weight of 442.5 g/mol and a purity of ≥95% . The compound features a 4-methoxybenzyl sulfone group attached to a 4,5-diphenylimidazole core, with a propargyl (2-propynyl) substituent at the N1 position of the imidazole ring. Limited data on its physical properties (e.g., melting point, solubility) are available in the provided sources, though its synthesis likely follows established imidazole sulfone methodologies .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)32(29,30)19-20-14-16-23(31-2)17-15-20/h1,4-17H,18-19H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSMUBPAGINDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial and antioxidant properties, and provides insights into its synthesis and structure-activity relationships.
- Molecular Formula : C26H22N2O2S
- Molecular Weight : 426.53 g/mol
- CAS Number : 339277-79-1
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of various substituted imidazoles with sulfonyl chlorides. The synthesis typically employs methods such as refluxing in organic solvents and purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, the compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that modifications in the imidazole structure can enhance antimicrobial efficacy, especially when combined with metal complexes .
Antioxidant Activity
The antioxidant properties of this compound are assessed using various assays such as DPPH and ABTS. The results show that it possesses moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
| Assay | IC50 (μg/mL) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.5 |
The antioxidant activity is attributed to the presence of the imidazole ring and the methoxybenzyl group, which facilitate electron donation and radical scavenging .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
- Imidazole Ring : Essential for antimicrobial activity.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Phenyl Substituents : Influence lipophilicity and interaction with biological targets.
Computational studies have shown that specific substitutions on the imidazole ring can significantly alter binding affinities to target enzymes, suggesting pathways for further optimization of its pharmacological profile .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various imidazole derivatives found that those with additional phenyl groups exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .
- Antioxidant Activity Assessment : In a comparative analysis, the antioxidant capacity of this compound was evaluated alongside known antioxidants. The findings indicated that while it showed moderate activity, further modifications could potentially enhance its efficacy as an antioxidant agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Modified Benzyl Sulfone Groups
- 2,6-Dichlorobenzyl Sulfone Analog (CAS: 339010-90-1): Replacing the 4-methoxybenzyl group with a 2,6-dichlorobenzyl sulfone introduces two electron-withdrawing chlorine atoms.
2-Chlorobenzyl Sulfone Analog (CAS: 339277-73-5) :
A single chlorine substituent on the benzyl ring may balance electronic effects between the methoxy and dichloro analogs. Chlorine’s inductive effect could increase oxidative stability compared to the methoxy group’s electron-donating nature .
Functional Group Variations: Sulfone vs. Sulfonamide
- N-Carbamimidoyl Sulfonamide Derivatives (e.g., Compound 3 in ) :
Sulfonamide groups (e.g., in N-carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide) replace the sulfone moiety, enabling hydrogen bonding with biological targets. These derivatives exhibit inhibitory properties against enzymes like carbonic anhydrase, suggesting that the target sulfone compound may have divergent bioactivity due to reduced hydrogen-bonding capacity .
Core Modifications: Imidazole Substituents
- This structural change could improve applications in catalysis or chemiluminescence, contrasting with the target compound’s purely aromatic framework .
- Phenolic Imidazole Derivatives (): Derivatives like 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol incorporate hydroxyl groups, improving solubility in polar solvents. The absence of a hydroxyl group in the target compound may limit its aqueous solubility but increase lipophilicity .
Research Findings and Implications
- Microwave-assisted synthesis (as seen in ) could improve yield and reduce reaction time compared to traditional reflux methods.
- Stability and Reactivity : Theoretical calculations on similar compounds () suggest that electron-donating groups like methoxy enhance stability by delocalizing charge in the imidazole ring. This contrasts with chloro substituents, which may increase susceptibility to oxidation .
- Biological Potential: While sulfonamide derivatives show marked enzyme inhibition, sulfones like the target compound may exhibit distinct interactions due to their reduced hydrogen-bonding capacity. Further studies on sulfone-specific bioactivity are warranted .
Q & A
Q. What synthetic methodologies are commonly employed for 4,5-diphenylimidazole derivatives?
Multi-component reactions (MCRs) involving aldehydes, aromatic amines, and ammonium acetate under reflux in polar solvents (e.g., ethanol) are widely used. For example, derivatives with yields of 52–68% are achieved via condensation reactions, followed by purification via recrystallization . Characterization typically involves IR spectroscopy (e.g., C–N stretches at ~1514 cm⁻¹), HRMS for molecular ion confirmation, and / NMR for substituent assignment .
Q. How is the sulfone group in this compound confirmed spectroscopically?
The sulfone moiety (–SO–) is identified via:
- IR spectroscopy : Symmetric/asymmetric S=O stretches at 1074–1146 cm⁻¹ .
- NMR : Deshielded protons adjacent to the sulfone group exhibit distinct chemical shifts (e.g., δ ~3.8–4.2 ppm for –CHSO) .
Q. Which software tools are recommended for X-ray crystallographic analysis?
- SHELX suite (SHELXL, SHELXD) : For structure solution and refinement, particularly for handling anisotropic displacement parameters and twinning .
- WinGX/ORTEP : For visualization of thermal ellipsoids and crystal packing analysis .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural determination?
- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning and partition occupancy for disordered atoms .
- Cross-validation : Compare anisotropic displacement parameters (ADPs) with spectroscopic data (e.g., NMR NOE effects) to resolve ambiguities .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. What strategies optimize synthetic yields for sterically hindered imidazole derivatives?
- Solvent selection : Use high-boiling solvents (e.g., DMF or toluene) to enhance solubility of bulky intermediates .
- Catalytic additives : Employ Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate cyclization .
- Stepwise synthesis : Isolate intermediates (e.g., Schiff bases) before imidazole ring formation to reduce side reactions .
Q. How do substituents on the imidazole ring influence biological activity (e.g., antiurease/antioxidant)?
- Electron-withdrawing groups (e.g., –Cl, –Br): Enhance antiurease activity by increasing electrophilicity at the active site .
- Methoxy groups : Improve antioxidant capacity via radical scavenging, as evidenced by DPPH assays (IC values correlated with –OCH substitution) .
- Structure-activity relationships (SAR) : Use docking studies (e.g., AutoDock Vina) to map interactions with urease’s nickel center or antioxidant targets .
Methodological Notes
- Crystallographic data deposition : Always validate CIF files using CHECKCIF and include ADPs in supplementary materials .
- Synthetic reproducibility : Report reaction conditions (solvent, temperature, stoichiometry) in detail, as minor variations significantly impact yields .
- Data contradiction resolution : Combine multiple techniques (e.g., XRD, NMR, HRMS) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
